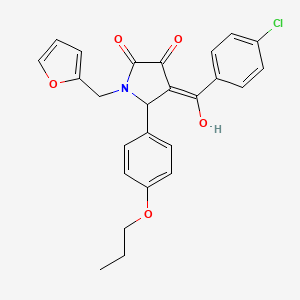![molecular formula C19H17N3O2S B5291196 2-{[2-(2-naphthylamino)-2-oxoethyl]thio}-N-2-pyridinylacetamide](/img/structure/B5291196.png)
2-{[2-(2-naphthylamino)-2-oxoethyl]thio}-N-2-pyridinylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[2-(2-naphthylamino)-2-oxoethyl]thio}-N-2-pyridinylacetamide, also known as compound 1, is a synthetic compound that has potential therapeutic applications in various diseases. This compound has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential future directions in scientific research.
Mecanismo De Acción
The mechanism of action of 2-{[2-(2-naphthylamino)-2-oxoethyl]thio}-N-2-pyridinylacetamide 1 is not fully understood, but it is believed to act through multiple pathways. In cancer research, 2-{[2-(2-naphthylamino)-2-oxoethyl]thio}-N-2-pyridinylacetamide 1 has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. In inflammation research, 2-{[2-(2-naphthylamino)-2-oxoethyl]thio}-N-2-pyridinylacetamide 1 has been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation. In neurological disorder research, 2-{[2-(2-naphthylamino)-2-oxoethyl]thio}-N-2-pyridinylacetamide 1 has been shown to activate the Nrf2/ARE pathway, which regulates the expression of genes involved in antioxidant defense.
Biochemical and Physiological Effects
Compound 1 has been shown to have various biochemical and physiological effects. In cancer research, 2-{[2-(2-naphthylamino)-2-oxoethyl]thio}-N-2-pyridinylacetamide 1 has been shown to induce apoptosis, inhibit angiogenesis, and inhibit the migration and invasion of cancer cells. In inflammation research, 2-{[2-(2-naphthylamino)-2-oxoethyl]thio}-N-2-pyridinylacetamide 1 has been shown to reduce the production of inflammatory cytokines and inhibit the activation of immune cells. In neurological disorder research, 2-{[2-(2-naphthylamino)-2-oxoethyl]thio}-N-2-pyridinylacetamide 1 has been shown to reduce oxidative stress, inflammation, and neuronal damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-{[2-(2-naphthylamino)-2-oxoethyl]thio}-N-2-pyridinylacetamide 1 in lab experiments is its high potency and specificity. Compound 1 has been shown to have a low toxicity profile and can be used at low concentrations. However, one limitation of using 2-{[2-(2-naphthylamino)-2-oxoethyl]thio}-N-2-pyridinylacetamide 1 in lab experiments is its limited solubility in water, which can affect its bioavailability and efficacy.
Direcciones Futuras
There are several potential future directions for scientific research on 2-{[2-(2-naphthylamino)-2-oxoethyl]thio}-N-2-pyridinylacetamide 1. In cancer research, future studies could focus on the development of combination therapies using 2-{[2-(2-naphthylamino)-2-oxoethyl]thio}-N-2-pyridinylacetamide 1 and other anticancer agents. In inflammation research, future studies could focus on the development of novel formulations of 2-{[2-(2-naphthylamino)-2-oxoethyl]thio}-N-2-pyridinylacetamide 1 to improve its solubility and bioavailability. In neurological disorder research, future studies could focus on the development of novel drug delivery systems to target 2-{[2-(2-naphthylamino)-2-oxoethyl]thio}-N-2-pyridinylacetamide 1 to the brain.
Conclusion
2-{[2-(2-naphthylamino)-2-oxoethyl]thio}-N-2-pyridinylacetamide, or 2-{[2-(2-naphthylamino)-2-oxoethyl]thio}-N-2-pyridinylacetamide 1, is a synthetic 2-{[2-(2-naphthylamino)-2-oxoethyl]thio}-N-2-pyridinylacetamide with potential therapeutic applications in various diseases. This 2-{[2-(2-naphthylamino)-2-oxoethyl]thio}-N-2-pyridinylacetamide has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential future directions in scientific research. Compound 1 has shown promising results in cancer, inflammation, and neurological disorder research, and further studies are needed to fully understand its potential therapeutic applications.
Métodos De Síntesis
Compound 1 can be synthesized using a multi-step reaction process. The first step involves the reaction of 2-naphthylamine with ethyl chloroacetate to form 2-(2-naphthylamino)-2-oxoethyl acetate. This intermediate is then reacted with thioacetic acid to form 2-{[2-(2-naphthylamino)-2-oxoethyl]thio}acetate. Finally, this intermediate is reacted with 2-pyridinecarboxylic acid to form 2-{[2-(2-naphthylamino)-2-oxoethyl]thio}-N-2-pyridinylacetamide 1.
Aplicaciones Científicas De Investigación
Compound 1 has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, 2-{[2-(2-naphthylamino)-2-oxoethyl]thio}-N-2-pyridinylacetamide 1 has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In inflammation research, 2-{[2-(2-naphthylamino)-2-oxoethyl]thio}-N-2-pyridinylacetamide 1 has been shown to reduce inflammation by inhibiting the production of inflammatory cytokines. In neurological disorder research, 2-{[2-(2-naphthylamino)-2-oxoethyl]thio}-N-2-pyridinylacetamide 1 has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.
Propiedades
IUPAC Name |
N-naphthalen-2-yl-2-[2-oxo-2-(pyridin-2-ylamino)ethyl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O2S/c23-18(12-25-13-19(24)22-17-7-3-4-10-20-17)21-16-9-8-14-5-1-2-6-15(14)11-16/h1-11H,12-13H2,(H,21,23)(H,20,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHCUJYBUWDFUDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)NC(=O)CSCC(=O)NC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4-{[(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5291147.png)


![3-[2-(4-amino-1-piperidinyl)-2-oxoethyl]-3-benzyl-1-methyl-1,3-dihydro-2H-indol-2-one hydrochloride](/img/structure/B5291169.png)

![1-[3-({3-[2-(2-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)phenyl]-2-imidazolidinone](/img/structure/B5291181.png)
![N-[3-({[(2-ethoxyphenyl)amino]carbonyl}amino)phenyl]acetamide](/img/structure/B5291184.png)
![4-{[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]amino}-4-oxo-2-butenoic acid](/img/structure/B5291199.png)
![4-{4-[(2-bromobenzoyl)amino]-1H-pyrazol-1-yl}butanoic acid](/img/structure/B5291200.png)

![4-bromo-N-[phenyl(1-piperidinyl)methylene]benzenesulfonamide](/img/structure/B5291212.png)
![N-(4-chlorophenyl)-2-[(5-ethyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5291213.png)
![N-allyl-2,6-dimethoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5291219.png)